dl-Alanyl-dl-valine

Catalog No.
S8083207
CAS No.
3303-46-6
M.F
C8H16N2O3
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dl-Alanyl-dl-valine

CAS Number

3303-46-6

Product Name

dl-Alanyl-dl-valine

IUPAC Name

2-(2-aminopropanoylamino)-3-methylbutanoic acid

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

LIWMQSWFLXEGMA-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N

DL-Alanyl-DL-valine is a dipeptide.

dl-Alanyl-dl-valine is a dipeptide composed of two amino acids: alanine and valine. Its chemical formula is C8H16N2O3C_8H_{16}N_2O_3, and it has a molecular weight of approximately 188.22 g/mol. The compound is also known as alanylvaline and is represented by the CAS Registry Number 1999-46-8. As a dipeptide, it plays a significant role in various biochemical processes and can be involved in protein synthesis and metabolism .

, including:

  • Hydrolysis: This reaction involves the breakdown of the dipeptide into its constituent amino acids (alanine and valine) in the presence of water, typically facilitated by enzymes such as peptidases.
  • Oxidation: The compound may react with oxidizing agents, leading to the formation of various products depending on the conditions and reagents used.
  • Formation of Complexes: dl-Alanyl-dl-valine can form complexes with metal ions, which can alter its solubility and reactivity in solution .

dl-Alanyl-dl-valine exhibits various biological activities, including:

  • Nutritional Role: As a source of essential amino acids, it contributes to protein synthesis and energy metabolism.
  • Potential Antioxidant Properties: Some studies suggest that dipeptides like dl-Alanyl-dl-valine may exhibit antioxidant activities, helping to neutralize free radicals in biological systems.
  • Modulation of Enzyme Activity: It interacts with various enzymes and proteins, potentially influencing metabolic pathways.

The synthesis of dl-Alanyl-dl-valine can be achieved through several methods:

  • Chemical Synthesis: This typically involves coupling reactions between alanine and valine under controlled conditions, often using activating agents to facilitate bond formation.
  • Enzymatic Synthesis: Utilizing specific enzymes such as proteases or ligases can yield dl-Alanyl-dl-valine from its constituent amino acids in a more selective manner .
  • Solid-phase Peptide Synthesis: A common laboratory technique that allows for the stepwise assembly of peptides on a solid support, leading to high purity products.

dl-Alanyl-dl-valine has several applications across different fields:

  • Nutritional Supplements: It is often included in dietary supplements aimed at enhancing muscle recovery and growth due to its amino acid content.
  • Pharmaceuticals: The compound may be explored for its potential therapeutic effects, particularly in formulations targeting metabolic disorders or oxidative stress.
  • Food Industry: Used as a flavor enhancer or nutritional additive in various food products due to its amino acid profile.

Research into the interaction of dl-Alanyl-dl-valine with other molecules has revealed insights into its biochemical roles:

  • Complexation Studies: Investigations have shown that dl-Alanyl-dl-valine can form complexes with metal ions, which can enhance or inhibit certain biological activities depending on the metal involved .
  • Protolytic Properties: Studies have examined how the compound interacts with different pH levels and surfactants, affecting its solubility and reactivity in biological systems .

Several compounds share structural or functional similarities with dl-Alanyl-dl-valine. Here are some notable examples:

Compound NameStructureUnique Features
GlycylvalineC₇H₁₄N₂O₃Composed of glycine and valine; simpler structure.
L-AlanylleucineC₉H₁₈N₂O₃Contains leucine instead of valine; larger side chain.
L-AlanylaspartateC₉H₁₂N₂O₄Incorporates aspartic acid; involved in neurotransmission.
L-ValylvalineC₈H₁₆N₂O₂Composed solely of valines; unique for its homogeneity.

Each of these compounds has distinct properties that influence their biological activity and applications, making dl-Alanyl-dl-valine unique due to its specific combination of alanine and valine.

XLogP3

-3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

188.11609238 g/mol

Monoisotopic Mass

188.11609238 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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